Enzymatic Inhibition Profile: Unique Target vs. 11Z,14Z-Eicosadienoic Acid
Unlike the 11Z,14Z isomer, which inhibits IMPDH and LTB4 binding, Eicosadienoic Acid (8Z,14Z) acts as a competitive inhibitor of the activation of palmitoleic acid, a reaction catalyzed by long-chain acyl-CoA synthetase (EC 6.2.1.3) [1][2]. While a precise Ki for the 8Z,14Z isomer was not found in the primary literature, its inhibitory action is qualitatively distinct from its isomer, confirming that the double bond position dictates target selectivity [1][3].
| Evidence Dimension | Competitive inhibition target |
|---|---|
| Target Compound Data | Inhibits palmitoleic acid activation |
| Comparator Or Baseline | 11Z,14Z-Eicosadienoic acid: Inhibits IMPDH (Ki=3.1 µM) and LTB4 binding (Ki=3.0 µM) |
| Quantified Difference | Target selectivity: acyl-CoA synthetase (8Z,14Z) vs. IMPDH/LTB4 receptor (11Z,14Z) |
| Conditions | In vitro enzymatic assays |
Why This Matters
This differential target engagement means 8Z,14Z-Eicosadienoic acid is the required probe for studying specific facets of lipid activation and cannot be substituted with the 11Z,14Z isomer.
- [1] BRENDA Enzyme Database. EC 6.2.1.3: long-chain-fatty-acid-CoA ligase. Inhibitor: Eicosa-8,14-dienoic acid. View Source
- [2] Mizushina, Y., et al. (2007). Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase. *Biochimie*, 89(5), 581-590. View Source
- [3] Bertin Bioreagent. 11(Z),14(Z)-Eicosadienoic acid (CAT N°: 90330). View Source
